molecular formula C6H5F7O B12578462 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one CAS No. 261760-96-7

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one

Cat. No.: B12578462
CAS No.: 261760-96-7
M. Wt: 226.09 g/mol
InChI Key: OEZFTDXFKXGZEW-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is primarily used in research settings, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the fluorinated product . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity.

Chemical Reactions Analysis

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and stability, allowing it to interact with various biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a ketone group, which imparts distinct chemical and physical properties.

Properties

CAS No.

261760-96-7

Molecular Formula

C6H5F7O

Molecular Weight

226.09 g/mol

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one

InChI

InChI=1S/C6H5F7O/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h2H2,1H3

InChI Key

OEZFTDXFKXGZEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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